The synthesis of 7-Bromo-2-tetralone typically involves the bromination of 2-tetralone. Several methods have been documented, with varying conditions and reagents:
The molecular structure of 7-Bromo-2-tetralone can be described as follows:
7-Bromo-2-tetralone participates in various chemical reactions, primarily due to its electrophilic nature imparted by the bromine substituent:
The mechanism of action for 7-Bromo-2-tetralone primarily involves its electrophilic character due to the presence of the bromine atom. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to bromine, leading to the displacement of bromide ion and formation of new bonds:
This mechanism is crucial for synthesizing various derivatives used in medicinal chemistry and materials science.
The physical and chemical properties of 7-Bromo-2-tetralone are essential for understanding its behavior in different environments:
7-Bromo-2-tetralone has several scientific applications across various fields:
7-Bromo-2-tetralone is systematically named 7-Bromo-3,4-dihydro-1H-naphthalen-2-one under IUPAC conventions. Common synonyms include:
The compound’s unique identifier is CAS Registry Number 132095-54-6. Its molecular formula, C₁₀H₉BrO, corresponds to a molecular weight of 225.08 g/mol. This formula reflects a bicyclic structure comprising a naphthalene-derived framework with a bromo substituent and a ketone functional group [1] [5] [7].
Table 1: Chemical Identifiers of 7-Bromo-2-tetralone
Identifier Type | Value |
---|---|
IUPAC Name | 7-Bromo-3,4-dihydro-1H-naphthalen-2-one |
Common Synonyms | 7-Bromo-3,4-dihydronaphthalen-2(1H)-one; 7-Bromo-2-tetralone |
CAS Number | 132095-54-6 |
Molecular Formula | C₁₀H₉BrO |
Molecular Weight | 225.08 g/mol |
Canonical SMILES | O=C1CC2=CC(Br)=CC=C2CC1 |
7-Bromo-2-tetralone emerged as a significant intermediate during late 20th-century pharmaceutical research. Its prominence grew with the development of sertraline (Zoloft®), a blockbuster antidepressant, where it served as a precursor in early synthetic routes. The compound’s discovery is intertwined with advances in Friedel-Crafts chemistry and regioselective bromination techniques, enabling efficient access to brominated tetralin scaffolds [5] [9]. Patent analyses indicate its first reported synthesis likely occurred between 1980–1990, though specific discovery claims remain proprietary within industrial literature.
This compound bridges industrial pharmacology and synthetic chemistry:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7